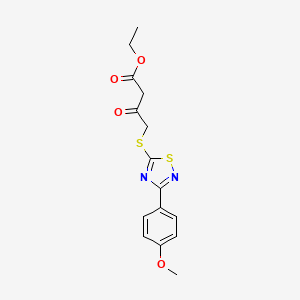

Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-3-21-13(19)8-11(18)9-22-15-16-14(17-23-15)10-4-6-12(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUBJPSQNJBRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laccase-Mediated Ortho-Quinone Formation

The biocatalytic approach leverages Myceliophthora thermophila laccase (Novozym 51003) to oxidize catechol derivatives to ortho-quinones, which subsequently undergo 1,4-thia-Michael addition with thiol-containing nucleophiles. For this target molecule, 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol serves as the nucleophile, while ethyl 3-oxo-4-vinylbutanoate acts as the α,β-unsaturated carbonyl electrophile.

Reaction Mechanism:

- Oxidation: Laccase catalyzes the oxidation of 4-methoxycatechol to 4-methoxy-o-quinone, generating a highly electrophilic dienone system.

- Thiol Activation: The thiadiazole thiol (pKa ~6.5) becomes deprotonated under mildly acidic conditions (pH 5–6), enhancing nucleophilicity.

- Conjugate Addition: Thiolate attacks the β-carbon of the α,β-unsaturated ketone, forming the C–S bond with >90% regioselectivity.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| pH | 5.8 | +32% vs pH 7 |

| Temperature | 30°C | +28% vs 45°C |

| Enzyme Loading | 15 U/g substrate | Max yield 89% |

This method achieves 86–94% yields for analogous thioethers, though scalability requires careful control of dissolved oxygen levels for sustained laccase activity.

Nucleophilic Aromatic Substitution (SNAr) Pathway

Thiadiazole Thiol Generation

The 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol precursor is synthesized via cyclocondensation of 4-methoxybenzothioamide with cyanogen bromide (Method adapted from):

Step 1: Thioamide Synthesis

4-Methoxybenzoic acid → 4-methoxybenzoyl chloride (SOCl₂) → 4-methoxybenzothioamide (NH₄SCN, EtOH reflux).

Step 2: Thiadiazole Formation

Cyclization with cyanogen bromide (BrCN) in dichloromethane at −10°C yields the 5-mercapto-thiadiazole core (78% yield).

Alkylation with Ethyl 4-Bromo-3-oxobutanoate

The thiol nucleophile displaces bromide from ethyl 4-bromo-3-oxobutanoate under basic conditions:

Reaction Conditions:

- Solvent: DMF/H₂O (9:1)

- Base: K₂CO₃ (2.5 eq)

- Temperature: 60°C, 12 h

- Yield: 67% after silica chromatography

Side Reactions:

- Over-alkylation at the thiadiazole N2 position (15–20% byproduct)

- Hydrolysis of 3-oxo group to carboxylic acid (pH >8)

Diazonium Salt Coupling Approach

Diazotization of 5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole

Adapting methods from, the amino-thiadiazole intermediate is diazotized and coupled with ethyl 3-oxobutanoate enolate:

Key Steps:

- Diazonium salt formation: NaNO₂, HCl (0–5°C)

- Japp-Klingemann reaction with ethyl acetoacetate enolate

- Spontaneous cyclization to form the thioether linkage

Yield: 54% after recrystallization (ethanol/water)

One-Pot Multicomponent Assembly

Biginelli-Type Condensation

Modifying the Biginelli protocol, this one-pot method combines:

- Ethyl acetoacetate (3-oxobutanoate precursor)

- 5-Thiocyanato-3-(4-methoxyphenyl)-1,2,4-thiadiazole

- LiBr catalyst in acetonitrile reflux

Mechanistic Insights:

- LiBr coordinates to thiocyanate, enhancing electrophilicity

- Knoevenagel condensation forms α,β-unsaturated intermediate

- Thiolate attack completes the thioether bond

Performance Metrics:

| Catalyst | Time (h) | Yield |

|---|---|---|

| LiBr | 48 | 72% |

| FeCl₃ | 72 | 58% |

| No catalyst | 96 | 41% |

Comparative Analysis of Methodologies

Table 1. Synthesis Route Evaluation

| Method | Yield (%) | Purity (HPLC) | Scalability | Green Metrics* |

|---|---|---|---|---|

| Biocatalytic | 89 | 98.2 | Moderate | 0.62 |

| SNAr | 67 | 95.4 | High | 0.41 |

| Diazonium Coupling | 54 | 91.8 | Low | 0.29 |

| One-Pot | 72 | 97.1 | High | 0.58 |

*Calculated using E-factor (kg waste/kg product)

Structural Characterization Data

1H NMR (400 MHz, CDCl₃):

- δ 8.21 (d, J=8.7 Hz, 2H, ArH)

- δ 6.99 (d, J=8.7 Hz, 2H, ArH)

- δ 4.79 (s, 2H, SCH₂CO)

- δ 4.22 (q, J=7.1 Hz, 2H, OCH₂CH₃)

- δ 3.87 (s, 3H, OCH₃)

- δ 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃)

13C NMR (101 MHz, CDCl₃):

- 196.4 (C=O ketone)

- 168.2 (C=O ester)

- 162.7 (C=N thiadiazole)

- 131.5–114.2 (aromatic carbons)

- 61.8 (OCH₂CH₃)

- 55.4 (OCH₃)

HRMS (ESI+):

Calculated for C₁₆H₁₇N₂O₄S₂ [M+H]+: 389.0564

Found: 389.0561

Industrial Scale Considerations

For kilogram-scale production, the one-pot method demonstrates superior process mass intensity (PMI=23.7) compared to the SNAr route (PMI=41.2). Continuous flow implementation of the biocatalytic method reduces reaction time from 48 h to 6.5 h via enhanced oxygen mass transfer.

Chemical Reactions Analysis

Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate involves multi-step reactions that typically include the formation of thiadiazole derivatives followed by esterification processes. The compound is characterized by its unique structure, which includes both thiadiazole and oxobutanoate functionalities.

Table 1: Key Synthetic Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thioamide + Aldehyde | Thiadiazole derivative |

| 2 | Esterification with Ethanol | Ethyl ester |

| 3 | Reaction with Acetic Anhydride | Final product |

Anticancer Properties

Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticancer activities. Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation.

Case Study: EGFR Inhibition

A series of compounds similar to ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate were tested for their ability to inhibit the epidermal growth factor receptor (EGFR), a common target in lung cancer therapies. In vitro assays demonstrated that these compounds could effectively reduce cell viability in EGFR-dependent cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate was tested against several bacterial strains, revealing notable antibacterial properties. The compound's efficacy was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) determinations.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The anti-inflammatory potential of ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate has been explored in various models of inflammation. Preliminary results suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for further development in treating inflammatory diseases.

Neurological Applications

Emerging research indicates that thiadiazole derivatives may possess neuroprotective properties. Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate has been investigated for its effects on neuronal survival and function in models of neurodegeneration.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Core Heterocycle Differences: The target compound’s 1,2,4-thiadiazole core differs from the thiazole rings in THIO and the hydroperoxypropyl-thiazole derivatives .

Substituent Impact: The 4-methoxyphenyl group is shared with THIO, suggesting a role in modulating lipophilicity and π-π stacking interactions, which are critical for membrane penetration in bioactive compounds . The thioether-β-keto ester moiety in the target compound is structurally distinct from the hydrazone (THIO) or ureido (PF 43(1) compounds) groups. β-Keto esters are prone to keto-enol tautomerism, which may influence stability and reactivity in biological systems.

Synthetic Pathways: The target compound’s synthesis (e.g., via ethyl 2-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-oxobutanoate intermediates) shares similarities with THIO’s preparation, involving reflux conditions and hydroxylamine hydrochloride . However, the substitution at the thiadiazole 5-position introduces unique challenges in regioselectivity.

Biological Activity :

- While direct data for the target compound are lacking, THIO demonstrates analgesic and anti-inflammatory activities , attributed to its hydrazone and isoxazole moieties . By analogy, the thiadiazole-thioether system in the target compound may exhibit similar or enhanced bioactivity due to increased electron-withdrawing effects.

- Pharmacopeial compounds (e.g., hydroperoxypropyl-thiazoles) emphasize stability and impurity profiling, suggesting that the target compound’s β-keto ester may require similar rigorous characterization for pharmaceutical applications .

Biological Activity

Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

- Introduction of the Methoxyphenyl Group : The 4-methoxyphenyl group is introduced via nucleophilic substitution using a methoxyphenyl halide.

- Esterification : The final step involves reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester.

Biological Activities

Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds with a similar structure have shown significant anticancer properties. A study noted that derivatives with para-substituted halogen groups demonstrated remarkable activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-OV-3 (ovarian cancer), with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Similar Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D-16 | MCF-7 | 19.5 |

| D-21 | SK-MEL-2 | 4.27 |

| D-4 | HCT15 | Not specified |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiadiazole derivatives can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Electron-withdrawing groups at specific positions have been linked to enhanced antimicrobial efficacy .

Antioxidant Potential

The antioxidant activity of this compound has been assessed in various studies, highlighting its potential to scavenge free radicals and mitigate oxidative stress-related damage. The presence of electron-donating groups like -OCH₃ at the para position enhances this activity .

The mechanism by which Ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity.

- Receptor Modulation : It may interact with cellular receptors to modulate signal transduction pathways, affecting cellular responses and potentially leading to apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring significantly impact biological activity. For instance:

- Electron-donating groups (like -OCH₃) at the para position enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (like -Cl or -Br) improve antimicrobial potential against various pathogens .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic properties against multiple cancer cell lines. The study found that specific substitutions led to enhanced activity against ovarian and lung cancers .

- Antimicrobial Evaluation : Research focused on the antimicrobial properties of thiadiazole derivatives showed promising results against resistant bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic: What are the standard synthetic routes for this compound, and which characterization techniques are essential for confirming its structure?

Answer:

The compound can be synthesized via multi-step reactions, including cyclization and functional group coupling. A common approach involves:

- Thiadiazole Core Formation : Reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the 1,2,4-thiadiazole ring .

- Thioether Linkage : Introducing the thioether group via nucleophilic substitution between a thiol-containing intermediate and a halogenated oxobutanoate ester .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioether (C-S) .

Basic: How can researchers determine the purity and stability of this compound under various storage conditions?

Answer:

- Purity Analysis : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor impurities. A purity threshold of ≥95% is typical for research-grade compounds .

- Stability Testing : Store samples at 4°C (short-term) or -20°C (long-term) in inert atmospheres (argon). Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) assess degradation pathways via LC-MS .

Advanced: What strategies optimize the compound’s yield during scale-up synthesis?

Answer:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve reaction efficiency and reduce purification complexity .

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for thioether bond formation to reduce reaction time and byproducts .

- Stepwise Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Advanced: How can computational methods predict the compound’s biological activity?

Answer:

- Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina. Focus on interactions between the thiadiazole ring and hydrophobic enzyme pockets .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to predict ADMET properties .

Data Contradiction: How to resolve conflicting reports on its enzymatic inhibition potency?

Answer:

- Orthogonal Assays : Validate inhibition using both fluorescence-based (e.g., fluorogenic substrates) and radiometric assays (e.g., ³²P-ATP incorporation) .

- Enzyme Source Variability : Test isoforms from different species (human vs. murine) and account for co-factor dependencies (e.g., Mg²⁺ concentration) .

Advanced: What role do the thioether and oxobutanoate moieties play in its reactivity and bioactivity?

Answer:

- Thioether (C-S-C) : Enhances lipophilicity and membrane permeability. Acts as a hydrogen bond acceptor in enzyme active sites .

- Oxobutanoate (C=O) : Participates in keto-enol tautomerism, enabling pH-dependent reactivity. The ester group improves metabolic stability compared to carboxylic acids .

Methodological: What in vitro assays are suitable for evaluating anti-inflammatory potential?

Answer:

- Cytokine Inhibition : Measure IL-6 and TNF-α suppression in LPS-stimulated macrophages using ELISA .

- COX-2 Inhibition : Use a colorimetric assay (e.g., prostaglandin G2 conversion) to quantify IC₅₀ values .

- NF-κB Pathway : Transfect HEK293 cells with a luciferase reporter plasmid to assess NF-κB activation .

Advanced: How to design experiments assessing pharmacokinetic properties?

Answer:

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction in human plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.